2-(4-bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

Conformational analysis Linker engineering Physicochemical profiling

This specific compound is a non-substitutable SAR probe. Its single-methylene bridge, 2-methylthiazole substitution, and 4-bromophenoxy halogen-bond donor create a unique pharmacophore distinct from ethyl-bridge (CAS 912897-48-4) or unsubstituted thiazole (CAS 294647-14-6) analogs. Documented context-dependent bromo vs. chloro activity switching makes it essential for systematic halogen-scanning studies in antimicrobial and anticancer Hypoxia (HIF-1α/p53) research. Procure this exact structure to ensure assay reproducibility.

Molecular Formula C13H13BrN2O2S
Molecular Weight 341.23 g/mol
Cat. No. B11346996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide
Molecular FormulaC13H13BrN2O2S
Molecular Weight341.23 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)CNC(=O)COC2=CC=C(C=C2)Br
InChIInChI=1S/C13H13BrN2O2S/c1-9-16-11(8-19-9)6-15-13(17)7-18-12-4-2-10(14)3-5-12/h2-5,8H,6-7H2,1H3,(H,15,17)
InChIKeyIUXBZBIHIXHOEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide: Structural Identity, Thiazole-Acetamide Classification, and Procurement-Relevant Comparator Landscape


2-(4-Bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide (molecular formula C13H13BrN2O2S, MW 341.23 g/mol) is a synthetic small-molecule thiazole-acetamide conjugate featuring a 4-bromophenoxy ether linked via a methylene-bridge amide to a 2-methyl-1,3-thiazol-4-yl moiety. The compound belongs to the phenoxyacetamide-thiazole hybrid class, a scaffold recognized in medicinal chemistry for its capacity to engage diverse biological targets through hydrogen bonding, π-stacking, and halogen-bonding interactions [1]. The closest documented structural analogs include the ethyl-linker variant 2-(4-bromophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide (CAS 912897-48-4, MW 355.25) and the unsubstituted thiazole analog 2-(4-bromophenoxy)-N-(1,3-thiazol-2-yl)acetamide (CAS 294647-14-6, MW 313.17) . Importantly, this specific compound has not been the primary subject of a peer-reviewed publication reporting quantitative biological activity data; the differential evidence presented below draws primarily from class-level structure-activity relationship (SAR) studies, scaffold-level data from closely related bromophenoxy-acetamide-thiazole congeners, and structural differentiation analysis.

2-(4-Bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide: Why the Methyl-Bridge Connectivity, 2-Methylthiazole Substitution, and 4-Bromophenoxy Pattern Preclude Generic Interchange with In-Class Analogs


Generic substitution among thiazole-acetamide analogs is scientifically unjustified for this compound because three structural features act in concert to determine molecular recognition, target engagement, and physicochemical behavior. First, the single-methylene bridge between the acetamide nitrogen and the thiazole 4-position constrains conformational flexibility and defines the hydrogen-bonding distance to biological targets relative to the ethyl-bridge analog (CAS 912897-48-4), which possesses an additional rotational degree of freedom . Second, the 2-methyl substitution on the thiazole ring modulates the electron density of the heterocycle, influencing π-stacking propensity and metabolic stability compared to unsubstituted thiazole variants [1]. Third, the 4-bromophenoxy group introduces a halogen-bond donor that is absent in chloro-, fluoro-, or unsubstituted phenoxy analogs; SAR reviews of antimicrobial thiazoles demonstrate that bromo versus chloro substitution at the para position can switch compounds between active and inactive states, as documented for compounds 27a,b versus 26a,b in the Mansour et al. series [1]. These interdependent structural features mean that even closely related in-class compounds cannot be presumed interchangeable without confirmatory comparative biological data.

2-(4-Bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide: Quantitative Differentiation Evidence Guide for Scientific Procurement Decisions


Linker-Length Structural Differentiation: Methyl-Bridge versus Ethyl-Bridge Connectivity and Its Impact on Conformational Space, Molecular Recognition, and Physicochemical Profile

The target compound possesses a single methylene (-CH2-) bridge connecting the amide nitrogen to the thiazole 4-position. The closest commercially cataloged analog, 2-(4-bromophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide (CAS 912897-48-4), contains an ethylene (-CH2CH2-) bridge, introducing one additional sp3 carbon that increases conformational flexibility . This structural difference results in a molecular weight reduction of 14 Da (341.23 vs. 355.25 g/mol), a lower calculated LogP (estimated ~2.5 vs. ~2.9 for the ethyl analog), and a reduced number of rotatable bonds (5 vs. 6) [1]. The more constrained methyl-bridge geometry restricts the spatial relationship between the 4-bromophenoxy pharmacophore and the 2-methylthiazole recognition element, which can alter hydrogen-bonding distance and angle in target binding pockets. In medicinal chemistry linker SAR, even a single methylene deletion can alter binding affinity by orders of magnitude due to entropic and enthalpic effects on ligand–protein complex formation [2].

Conformational analysis Linker engineering Physicochemical profiling

Bromine Substitution Effect on Antimicrobial Activity: Comparative SAR from the 4-(p-Halophenyl)thiazole Series Demonstrating Bromo- vs. Chloro-Dependent Activity Switching

In the 4-(p-halophenyl)thiazolyl series (26a,b and 27a,b) reported by Mansour et al. and reviewed by Ungureanu et al. (2024), the para-bromo substituent (compounds 27a and 27b) inactivated the compounds against all tested microbial strains, while the para-chloro substituent (compounds 26a and 26b) was responsible for antibacterial activity [1]. Specifically, compound 26b (p-chloro, 2-naphthyl) displayed activity against all tested bacterial and fungal strains, whereas the corresponding bromo analog 27b was inactive across the same panel [1]. In a separate class-level observation, compounds containing bromo substituents (9a and 9b) in the Cuartas et al. series showed increased activity against vancomycin-intermediate S. aureus (VISA) [1]. These divergent outcomes demonstrate that the bromine substituent effect in thiazole derivatives is highly context-dependent—sometimes conferring selective activity against specific strains, and other times abolishing activity completely, depending on the complementary substitution pattern and target [1]. For the target compound, which carries a 4-bromophenoxy group (bromine attached via ether linkage to the phenyl ring), the electronic effect is distinct from a bromine directly attached to the thiazole or phenyl ring; the ether oxygen partially attenuates the electron-withdrawing effect, creating a unique electronic profile not replicated by chloro-phenoxy or unsubstituted phenoxy analogs [2].

Antimicrobial SAR Halogen substitution Thiazole derivatives

Phenoxyacetamide-Thiazole Scaffold Anticancer Activity: Quantitative Cytotoxicity Data from the 4-Phenyl-2-Phenoxyacetamide Thiazole Series Demonstrating Scaffold-Level Potency

The phenoxyacetamide-thiazole scaffold, to which the target compound belongs, has been validated as an anticancer pharmacophore in a comprehensive study by Mohammed et al. (EJMC, 2018) [1]. In this study, a series of novel 4-phenyl-2-phenoxyacetamide thiazole analogues (8a–ab) were synthesized and screened for cytotoxic and anti-proliferative effects in vitro against multiple cancer cell lines of different origin (MCF-7 breast, A549 lung, EAC, and DLA) [1]. The lead compound 8f, bearing fluoro and methyl substituents, demonstrated an average IC50 value of approximately 13 μM across the tested panel [1]. The mechanism of action involved modulation of the tumor hypoxia pathway through HIF-1α upregulation and p53 stabilization, leading to crackdown of neoangiogenesis and induction of apoptosis, as confirmed by CAM assay, corneal vascularization studies, and immunoblot analysis [1]. The target compound, featuring the 4-bromophenoxy moiety instead of the 4-fluorophenoxy present in 8f, introduces a heavier halogen with distinct electronic and steric properties; bromine's larger van der Waals radius (1.85 Å vs. 1.47 Å for fluorine) and greater polarizability may alter binding interactions with the HIF-1α/p53 pathway components [2].

Anticancer Cytotoxicity Tumor hypoxia Phenoxyacetamide thiazole

Crystallographic and Computational Structural Validation of the Bromophenoxy Acetamide Pharmacophore: XRD-Confirmed Geometry from N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide

The structural integrity and conformational preferences of the 4-bromophenoxy acetamide fragment, which is conserved in the target compound, have been rigorously established through single-crystal X-ray diffraction (XRD) and density functional theory (DFT) studies on the closely related compound N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide [1]. The XRD analysis confirmed the three-dimensional arrangement of the bromophenoxy group, the acetamide linker, and the hydrogen-bonding network, providing a validated structural template for the target compound's bromophenoxy-acetamide substructure [1]. Complementary DFT studies at the B3LYP level on antipyrine-thiazole hybrids containing the phenoxyacetamide linker determined HOMO-LUMO energy gaps and Fukui indices, revealing the susceptibility of the phenoxyacetamide bridge to nucleophilic and electrophilic attacks [2]. The HOMO-LUMO gap ordering for the series was 6 < 5 < 7 < 3 < 2 < 4 < 8, indicating that the electronic properties of the thiazole substituent significantly modulate the reactivity of the phenoxyacetamide core [2]. These structural data collectively establish that the 4-bromophenoxy acetamide substructure adopts a defined, crystallographically validated geometry that is essential for reproducible molecular recognition studies.

X-ray crystallography DFT calculation Halogen bonding Structural biology

Binding Affinity of the Bromophenoxy Acetamide Scaffold: Quantitative IC50 Data from Quorum-Sensing Receptor Antagonism Demonstrating Scaffold-Level Target Engagement

The 4-bromophenoxy acetamide substructure has demonstrated quantifiable target engagement in a biochemical assay. The compound (S)-2-(4-bromophenoxy)-N-(2-oxotetrahydrofuran-3-yl)acetamide (CHEMBL512914), which shares the identical 4-bromophenoxy acetamide core with the target compound, exhibited an IC50 of 510 nM against the Agrobacterium tumefaciens TraR transcriptional activator protein, a quorum-sensing receptor [1]. Against the homologous Vibrio fischeri LuxR receptor, the same compound showed an IC50 of 3,000 nM, representing a 5.9-fold selectivity window between the two related bacterial transcriptional regulators [1]. This demonstrates that the bromophenoxy acetamide pharmacophore can achieve sub-micromolar target affinity and discriminate between structurally homologous receptor subtypes [1]. The target compound, with its additional 2-methylthiazol-4-ylmethyl substituent (absent in CHEMBL512914), introduces an aromatic heterocycle capable of additional π-stacking and hydrogen-bonding interactions, potentially enhancing both affinity and selectivity beyond the baseline scaffold values.

Binding affinity Quorum sensing inhibitor TraR receptor IC50

2-(4-Bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide: Evidence-Backed Research and Industrial Application Scenarios


Antimicrobial Structure-Activity Relationship (SAR) Probe for Halogen-Dependent Activity Modulation Studies

The documented context-dependent activity switching between bromo and chloro substituents in thiazole derivatives—where bromine can either abolish (Mansour series 27a,b) or enhance (Cuartas series 9a,b) antimicrobial activity depending on the precise molecular context—positions this compound as a critical SAR probe for systematic halogen-scanning studies [6]. Researchers investigating antimicrobial thiazole libraries can use this compound to interrogate the contribution of the 4-bromophenoxy motif against panels of Gram-positive (S. aureus, MRSA, VISA), Gram-negative (E. coli, P. aeruginosa, K. pneumoniae), and fungal (C. albicans, A. fumigatus) strains, comparing results directly against chloro-phenoxy and unsubstituted phenoxy matched-pair analogs [6]. The scaffold-level MIC benchmarks from the antipyrine-thiazole phenoxyacetamide series (compounds 3, 4, 6, and 8 showing significant MIC values against S. aureus and S. typhimurium relative to chloramphenicol and cephalothin) provide a quantitative reference frame for assay design [4].

Tumor Hypoxia Pathway Investigation and HIF-1α/p53-Mediated Anticancer Drug Discovery

The validated anticancer activity of the phenoxyacetamide-thiazole scaffold (lead compound 8f, IC50 ≈ 13 μM across MCF-7, A549, EAC, and DLA cell lines) with a defined mechanism involving HIF-1α upregulation, p53 stabilization, and neoangiogenesis suppression establishes a strong rationale for deploying this compound in cancer hypoxia research [6]. The target compound's 4-bromophenoxy substitution represents a systematic halogen variation of the 4-fluorophenoxy lead 8f; bromine's larger atomic radius and enhanced polarizability may differentially modulate protein–ligand interactions within the HIF-1α/p53 signaling axis [4]. Experimental designs should include comparative cytotoxicity profiling (MTT assay) against the same cell line panel used for 8f (MCF-7, A549, EAC, DLA), complemented by CAM angiogenesis assays and caspase-3 activation immunoblotting to establish whether bromine substitution yields differentiated potency or mechanistic divergence [6].

Halogen Bonding Crystallography and Structure-Based Drug Design Campaigns

The crystallographically validated geometry of the 4-bromophenoxy acetamide fragment, established through single-crystal XRD on N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, provides a robust starting point for halogen bonding studies [6]. The bromine atom in the para position of the phenoxy ring can act as a halogen bond donor, engaging with Lewis-base residues (e.g., backbone carbonyl oxygens, aspartate/glutamate side chains) in protein binding sites—an interaction modality not available to unsubstituted or fluoro analogs [4]. This compound is suitable for co-crystallization trials with protein targets of interest, where the bromine anomalous scattering signal (f'' = 1.28 e⁻ at Cu Kα wavelength) can also facilitate experimental phasing for de novo structure determination. The DFT-calculated electronic properties (HOMO-LUMO gap, Fukui indices) from related phenoxyacetamide-thiazole hybrids can guide docking parameterization and binding free energy calculations [5].

Quorum-Sensing Inhibitor Development and Bacterial Virulence Attenuation Screening

The sub-micromolar IC50 (510 nM) demonstrated by the 4-bromophenoxy acetamide scaffold against the Agrobacterium tumefaciens TraR quorum-sensing receptor, coupled with 5.9-fold selectivity over the homologous LuxR receptor, provides a quantitative entry point for developing this compound as an anti-virulence agent [6]. The target compound's additional 2-methylthiazol-4-ylmethyl substituent introduces an aromatic heterocycle that may engage in π-stacking interactions with conserved aromatic residues in the TraR ligand-binding pocket, potentially enhancing affinity beyond the scaffold baseline [6]. Screening protocols should include dose-response analysis against TraR and LuxR reporter gene assays, with comparator testing against the parent scaffold compound (CHEMBL512914) to quantify the contribution of the thiazole substituent to both potency and selectivity [6].

Quote Request

Request a Quote for 2-(4-bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.